molecular formula C12H11NO B1420872 2-Methoxy-5-phenylpyridine CAS No. 53698-47-8

2-Methoxy-5-phenylpyridine

Cat. No. B1420872
CAS RN: 53698-47-8
M. Wt: 185.22 g/mol
InChI Key: QDCCBGFIBKJXNF-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenylpyridine is a compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is 2-methoxy-5-phenylpyridine .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-phenylpyridine is InChI=1S/C12H11NO/c1-14-12-8-7-11 (9-13-12)10-5-3-2-4-6-10/h2-9H,1H3 . The Canonical SMILES structure is COC1=NC=C (C=C1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

2-Methoxy-5-phenylpyridine is a compound with a molecular weight of 185.22 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 22.1 Ų .

Scientific Research Applications

  • Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines

    • Field : Organic Chemistry
    • Application Summary : This research describes a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles employing Pd(II) catalysis .
    • Methods : The methodology involves C-H bond activation and is applicable for a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .
    • Results : The process results in the formation of new carbon–carbon (C–C) bonds .
  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Field : Green Chemistry
    • Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
    • Methods : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
    • Results : The method resulted in very good yields that were suitable for further use without additional work-up or purification .
  • Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives

    • Field : Inorganic Chemistry
    • Application Summary : The preparation and characterization of a series of new 2-phenylpyridine derivative ligands and their Pd complexes is investigated .
    • Methods : The study involves the synthesis of Pd complexes with 2-phenylpyridine derivatives .
    • Results : The results of the study are not specified in the abstract .
  • 2-Methoxy-5-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 .
  • It is available for purchase for research purposes .
  • The compound is a liquid at room temperature .
  • It is typically stored at room temperature .
  • 2-Methoxy-5-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 .
  • It is available for purchase for research purposes .
  • The compound is a liquid at room temperature .
  • It is typically stored at room temperature .

properties

IUPAC Name

2-methoxy-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCBGFIBKJXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673501
Record name 2-Methoxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-phenylpyridine

CAS RN

53698-47-8
Record name 2-Methoxy-5-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53698-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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